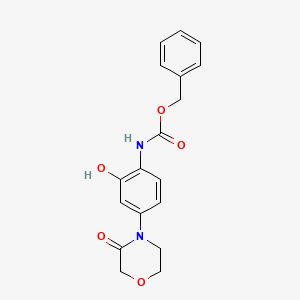
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O5 It is a derivative of carbamic acid and features a benzyl group, a hydroxyphenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)phenylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of benzyl halides.
Scientific Research Applications
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the hydroxy and morpholino groups.
Phenyl carbamate: Lacks the benzyl group but retains the carbamate functionality.
Morpholino carbamate: Contains the morpholino group but lacks the benzyl and hydroxyphenyl groups.
Uniqueness
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is unique due to the presence of both the hydroxyphenyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate, a compound of interest in medicinal chemistry, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a unique molecular structure featuring a benzyl group, a hydroxyl group at the ortho position, and a morpholine derivative linked via a carbamate moiety. Its molecular formula is C18H18N2O4, with a molecular weight of approximately 342.35 g/mol.
The synthesis typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)aniline with benzyl chloroformate under controlled conditions. This method allows for the selective formation of the carbamate linkage while maintaining the integrity of the morpholine structure.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. It has been shown to inhibit various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the World Health Organization (WHO).
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 0.5 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
These findings suggest that the compound may serve as a promising lead for developing new antibiotics, particularly against multidrug-resistant strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies reveal that it can inhibit glucose transporters, which are crucial for tumor cell metabolism. This inhibition leads to reduced growth rates in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that treatment with this compound resulted in:
- A 30% reduction in proliferation of human breast cancer cells (MCF-7).
- A 40% decrease in glucose uptake in treated cells compared to controls.
These results indicate its potential as an adjunct therapy in cancer treatment, particularly in targeting metabolic pathways critical for tumor growth.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with Biological Targets : Its structural features allow it to interact with specific receptors or transporters, leading to altered cellular functions.
- Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against resistant bacterial strains and cancer cells.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
benzyl N-[2-hydroxy-4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c21-16-10-14(20-8-9-24-12-17(20)22)6-7-15(16)19-18(23)25-11-13-4-2-1-3-5-13/h1-7,10,21H,8-9,11-12H2,(H,19,23) |
InChI Key |
FFBHFFJDDLITSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















